2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). This group is known for its unique physicochemical properties, making it a valuable functional group in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a subject of extensive research. A common method involves the use of multiple difluoromethylation reagents . The process often involves bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be analyzed using various techniques such as X-ray diffraction . The difluoromethyl group (CF2H) can be attached to various other groups, resulting in a wide range of compounds with diverse structures .Chemical Reactions Analysis
Difluoromethyl compounds can undergo various chemical reactions. For example, they can participate in metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical and Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds depend on their specific structure. They are known for their unique physicochemical properties, which can be analyzed using various techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid involves the reaction of difluoromethylthiol with ethyl bromoacetate followed by hydrolysis and oxidation to yield the final product.", "Starting Materials": [ "Difluoromethylthiol", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium hypochlorite", "Sodium bisulfite" ], "Reaction": [ "Step 1: Difluoromethylthiol is reacted with ethyl bromoacetate in the presence of sodium hydroxide to yield ethyl 2-(difluoromethyl)-1,3-thiazole-4-carboxylate.", "Step 2: The ethyl ester is hydrolyzed with hydrochloric acid to yield 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid.", "Step 3: The carboxylic acid is oxidized with sodium hypochlorite to yield the corresponding acid chloride.", "Step 4: The acid chloride is then treated with sodium bisulfite to yield the final product, 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid." ] } | |
CAS No. |
1627894-69-2 |
Molecular Formula |
C5H3F2NO2S |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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